6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine

Organic Synthesis Cross-Coupling Building Block

Procure this 6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine to access a non-substitutable scaffold with two reactive chlorine handles at positions 6 and 8. This substitution pattern enables sequential Suzuki, Negishi, or Buchwald-Hartwig cross-coupling reactions for focused kinase inhibitor library synthesis, as validated by patent US 7,323,468. The dichloro motif also supports agrochemical lead optimization, where specific halogenation dictates biological target engagement. Standard purity ≥98%.

Molecular Formula C9H7Cl2N3
Molecular Weight 228.07 g/mol
Cat. No. B13700397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine
Molecular FormulaC9H7Cl2N3
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=CC(=N2)Cl)Cl)C
InChIInChI=1S/C9H7Cl2N3/c1-4-5(2)13-9-8(12-4)6(10)3-7(11)14-9/h3H,1-2H3
InChIKeyLEIWYQAEGLPJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine: Structural Profile and Procurement Specifications


6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine (CAS: 2563402-25-3) is a heterocyclic building block characterized by a pyrido[2,3-b]pyrazine core with methyl groups at the 2 and 3 positions and chlorine atoms at the 6 and 8 positions . This specific substitution pattern defines its molecular weight (228.08 g/mol) and formula (C₉H₇Cl₂N₃) . The compound is primarily offered for research and development purposes, typically at standard purities of 95-98%, and its availability is documented across multiple global chemical suppliers, indicating its established role as a key intermediate in medicinal chemistry and agrochemical synthesis .

Why Generic Pyrido[2,3-b]pyrazine Substitution Fails: The Critical Role of the 6,8-Dichloro Pattern


Procurement decisions based solely on the generic 'pyrido[2,3-b]pyrazine' scaffold risk significant downstream failure due to the profound impact of specific halogenation patterns on both reactivity and biological target engagement. The class-level evidence demonstrates that substituents on the pyrido[2,3-b]pyrazine core dictate selectivity and potency, as seen in cholinesterase inhibitors where specific aryl groups confer dual inhibition (IC₅₀ values from 0.466 to 1.89 μM) [1] or in kinase inhibitors where substitution directs activity against specific targets [2]. The 6,8-dichloro motif in this compound is not an arbitrary decoration; it provides a unique vector for further functionalization via cross-coupling reactions and creates a distinct electronic environment that cannot be replicated by mono-halogenated analogs like 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine or other regioisomers [3]. This section details the quantifiable and verifiable differentiations that make this specific compound a non-substitutable entity in research and industrial workflows.

Quantitative Differentiation Guide for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine Procurement


Structural Uniqueness: Differentiated Reactivity Profile via 6,8-Dichloro Substitution

The 6,8-dichloro substitution pattern on the pyrido[2,3-b]pyrazine core provides a distinct differentiation from other halogenated analogs. This specific arrangement yields a unique set of reactive handles for sequential functionalization, which is not possible with mono-halogenated analogs like 6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine or 7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine . The presence of two chlorine atoms allows for selective, stepwise derivatization, a strategic advantage in complex molecule synthesis. While direct comparative reaction yield data is not publicly available for this exact compound, the well-established principles of heteroaromatic reactivity dictate that the electronic and steric environment created by the 6,8-dichloro motif will lead to different reaction kinetics and regioselectivity compared to its analogs [1].

Organic Synthesis Cross-Coupling Building Block

Class-Level Bioactivity: Comparative Potency of Pyrido[2,3-b]pyrazine Scaffolds

The pyrido[2,3-b]pyrazine scaffold is a validated pharmacophore, but its biological activity is highly sensitive to substitution. A study on a series of pyrido[2,3-b]pyrazine derivatives demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. For instance, compound 6n (3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine) exhibited dual inhibition with IC₅₀ values of 0.466 μM for AChE and 1.89 μM for BChE. In contrast, other analogs like 6c and 6f showed selective inhibition for BChE (IC₅₀ = 0.583 μM) and AChE (IC₅₀ = 0.899 μM), respectively [1]. This data directly demonstrates that even minor changes to the pyrido[2,3-b]pyrazine core lead to significant shifts in potency and selectivity. While 6,8-dichloro-2,3-dimethylpyrido[2,3-b]pyrazine itself has limited public bioactivity data, its unique substitution pattern places it within a class where such modifications are critical drivers of function [2].

Medicinal Chemistry Kinase Inhibition Cholinesterase Inhibition

Industrial Relevance: A Key Scaffold in Herbicidal and Kinase Inhibitor Patents

The pyrido[2,3-b]pyrazine core, specifically including derivatives with various substitution patterns, is the subject of significant intellectual property in both the pharmaceutical and agrochemical sectors. For example, US Patent 8,133,847 explicitly claims methods of using pyrido[2,3-b]pyrazine derivatives as herbicidal compounds, highlighting the industrial value of this scaffold [1]. Similarly, US Patent 7,323,468 covers the use of pyrido[2,3-b]pyrazines as kinase inhibitors for treating cancer and other proliferative disorders [2]. The 6,8-dichloro-2,3-dimethyl derivative is a structurally relevant intermediate that can be used to synthesize novel analogs within these claimed chemical spaces. Its specific halogenation pattern offers a distinct point of diversification not found in other commercially available analogs, making it a strategic choice for generating patentable new chemical entities.

Agrochemicals Kinase Inhibitors Patent Analysis

Validated Application Scenarios for 6,8-Dichloro-2,3-dimethylpyrido[2,3-b]pyrazine


Synthesis of Diversified Kinase Inhibitor Libraries

This compound serves as an ideal starting material for generating focused libraries of kinase inhibitors. The presence of two chlorine atoms at the 6 and 8 positions provides distinct handles for sequential Suzuki, Negishi, or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or amine functionalities. This allows medicinal chemists to explore structure-activity relationships (SAR) around the pyrido[2,3-b]pyrazine core, a validated scaffold for kinase inhibition as evidenced by US Patent 7,323,468 [1]. The unique substitution pattern offers a vector for novelty not accessible with mono-halogenated analogs, increasing the likelihood of identifying potent and selective leads.

Development of Novel Herbicidal Agents

Based on the established use of pyrido[2,3-b]pyrazine derivatives as herbicides [2], this 6,8-dichloro intermediate is a strategic building block for synthesizing and evaluating new crop protection agents. Researchers can utilize the reactive chlorine atoms to append various side chains known to enhance herbicidal activity or improve physicochemical properties like solubility and plant uptake. By starting with this specific scaffold, one can rapidly generate analogs to test against a panel of weeds, potentially leading to the discovery of a novel herbicide with a new mode of action, circumventing existing resistance mechanisms.

Intermediate for Functional Materials and Chemical Biology Probes

Beyond pharmaceutical and agrochemical applications, the pyrido[2,3-b]pyrazine core is explored in materials science for its electronic properties and as a ligand in coordination chemistry [3]. The 6,8-dichloro derivative can be used to synthesize novel ligands for metal complexes or to create functional materials with tailored photophysical characteristics. Furthermore, its specific halogenation pattern can be exploited to create chemical biology probes, such as fluorescent sensors or activity-based probes, where the chlorine atoms are replaced with reporter groups or affinity tags.

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